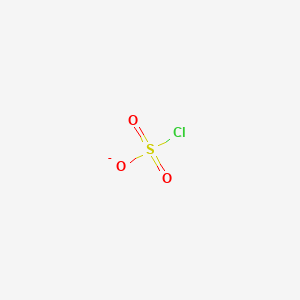

Chlorosulfate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chlorosulfates are organosulfur compounds characterized by the presence of a chlorosulfate (-OSO₂Cl) functional group. These compounds are highly reactive and serve as versatile intermediates in organic synthesis, particularly in alkylation and sulfation reactions. Chloromethyl this compound (CMCS, CAS 49715-04-0) is a prominent example, synthesized via the insertion of sulfur trioxide (SO₃) into dichloromethane (CH₂Cl₂) catalyzed by trimethyl borate . CMCS is widely utilized as a chloromethylating agent due to its ability to transfer the chloromethyl (-CH₂Cl) group to nucleophiles. Its reactivity, however, is context-dependent and often compared to structurally similar compounds such as methyl this compound (MCS) and methylene bis(this compound) (MBCS) .

Scientific Research Applications

Pharmaceutical Applications

Chlorosulfate is utilized in the synthesis of biologically active compounds, particularly in the pharmaceutical industry. It serves as a key reagent in creating chlorinated drugs, which are known for their enhanced biological activity.

Synthesis of Bioactive Compounds

This compound is instrumental in the synthesis of chlorinated heterocycles and other biologically active molecules. For instance, a study highlighted the use of this compound in the synthesis of 5′-O-sulfamoyl adenosine, which exhibited significant antibacterial activity against Escherichia coli with a minimum inhibitory concentration (MIC) of 5 μM . The presence of chlorine in these compounds has been shown to improve their pharmacological properties significantly.

Market Impact

The pharmaceutical market heavily relies on chlorine chemistry, with over 250 FDA-approved chlorine-containing drugs available. Chlorinated compounds account for a substantial portion of marketed pharmaceuticals, contributing approximately $450 billion annually to the healthcare system in the United States and Canada .

Environmental Applications

This compound also plays a critical role in environmental chemistry, particularly in wastewater treatment processes.

Wastewater Treatment

In wastewater treatment, this compound is employed alongside other reagents to enhance the removal of contaminants. For example, it can be used in conjunction with lime to precipitate heavy metals and other pollutants during the treatment process . The addition of this compound can improve the efficiency of biological treatment methods by promoting the breakdown of organic materials.

Biogas and Bioethanol Production

This compound's role extends to biogas and bioethanol production facilities where it aids in treating wastewater generated during these processes. Effective treatment ensures that water can be recycled or reused safely, contributing to sustainable practices in energy production .

Chemical Synthesis Applications

This compound is a valuable reagent in organic synthesis, particularly for transforming carboxylic acids into chloromethyl esters under mild conditions . This transformation is crucial for creating intermediates that are further utilized in various chemical syntheses.

Cascade Reactions

Recent studies have demonstrated that this compound can facilitate complex cascade reactions leading to the formation of sultones and other cyclic compounds . These reactions are advantageous due to their efficiency and ability to produce multiple products from a single starting material.

Antibacterial Agents

A notable case study involved the synthesis of a series of chlorinated compounds derived from this compound that were evaluated for antibacterial properties. The results indicated that specific structural modifications significantly enhanced their efficacy against various bacterial strains .

Wastewater Treatment Efficacy

Another case study examined the effectiveness of this compound in treating petroleum-contaminated wastewater using granular sequencing batch reactors. The study found that incorporating this compound improved the removal rates of organic contaminants significantly compared to traditional methods .

Data Summary Table

| Application Area | Specific Use | Impact/Outcome |

|---|---|---|

| Pharmaceuticals | Synthesis of antibacterial agents | Enhanced activity against E. coli |

| Wastewater Treatment | Precipitation of heavy metals | Improved contaminant removal rates |

| Chemical Synthesis | Transformation of carboxylic acids | Efficient production of chloromethyl esters |

| Biogas/Bioethanol Production | Treatment of process wastewater | Ensured safe recycling/reuse |

Chemical Reactions Analysis

Substitution Reactions

Chlorosulfates undergo nucleophilic substitution where the OSO₂Cl group is displaced by nucleophiles. This is a dominant reaction pathway, particularly in carbohydrate derivatives. For example:

-

Sugar chlorosulfates (e.g., methyl α-D-glucopyranoside) react with chloride ions (Cl⁻) in the presence of pyridine, leading to substitution at reactive positions like C-6. This produces dichloroderivatives (e.g., 4,6-dichloro-dichlorosulfate derivatives) .

-

The substitution mechanism involves a bimolecular displacement (Sₙ2), where the OSO₂Cl⁻ group acts as a composite leaving group. Halide ions (I⁻ > Br⁻ > Cl⁻) accelerate the reaction, as observed in n-propyl this compound hydrolysis .

Hydrolysis

Hydrolysis of chlorosulfates generates alcohols and sulfuric acid. Key findings:

-

Rate dependence on nucleophiles : Hydroxide ions (OH⁻) and pyrrolidine significantly accelerate hydrolysis at higher concentrations, while halides (Cl⁻, Br⁻, I⁻) enhance substitution over hydrolysis .

-

Mechanism : A rate-determining step involves nucleophilic attack at the carbon, with OSO₂Cl⁻ as the leaving group. This contrasts with earlier proposals of sulfur-chlorine bond fission .

Pericyclic Reactions

Chlorosulfates participate in cascade reactions involving sigmatropic shifts and elimination:

-

Dyotropic rearrangements : Chlorosulfates undergo -alkyl shifts combined with -shifts of the this compound group, forming intermediates that subsequently eliminate to yield sultones or enynes .

-

Intramolecular elimination : this compound intermediates (e.g., in alkyl chlorosulfates) undergo elimination to form non-conjugated enynes via an Ei mechanism .

Reactivity Trends

-

Positional effects : In sugar derivatives, the C-6 this compound group is more reactive due to reduced steric hindrance, enabling selective substitution .

-

Steric factors : Axial this compound groups (e.g., in D-manno-configured sugars) may hinder substitution at adjacent positions due to 1,3-diaxial interactions .

Data Table: Key this compound Reactions

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling chlorosulfate compounds in laboratory settings?

Chlorosulfates, such as chloromethyl this compound, require stringent safety measures due to their corrosive and toxic properties. Key protocols include:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (EN ISO 374 standard), eye protection (EN 166-compliant face shields), and lab coats to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of vapors or aerosols .

- Spill Management: Absorb spills with inert materials (e.g., sand, silica gel) and dispose of as hazardous waste. Avoid water streams to prevent aerosolization .

- Storage: Store in cool, dry areas away from oxidizers and acids to prevent reactive hazards .

Q. What experimental techniques are recommended for synthesizing and characterizing this compound derivatives?

- Synthesis: Conduct reactions under inert atmospheres (e.g., nitrogen) to minimize hydrolysis. Use stoichiometric control to avoid side products, as chlorosulfates are prone to decomposition under heat or moisture .

- Characterization: Employ FT-IR spectroscopy to identify sulfonic acid groups (S=O stretches at 1350–1450 cm⁻¹) and NMR (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can detect decomposition byproducts like sulfur oxides .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound compounds?

Discrepancies in toxicity studies often arise from variations in experimental conditions (e.g., concentration, exposure duration). Methodological strategies include:

- Standardized Assays: Use OECD guidelines (e.g., Test No. 423 for acute oral toxicity) to ensure consistency across studies .

- Cross-Validation: Compare in vitro (e.g., cell viability assays) and in vivo data to identify species-specific responses. For example, chloromethyl this compound’s H302 (oral toxicity) classification requires validation through multi-species LD50 testing .

- Meta-Analysis: Aggregate data from peer-reviewed studies using statistical tools (e.g., RevMan) to assess heterogeneity and bias .

Q. What methodologies assess the environmental persistence and bioaccumulation potential of chlorosulfates?

Despite limited ecotoxicological data for chlorosulfates (e.g., no available EC50 or LC50 values ), researchers can adapt the following frameworks:

- PBT/vPvB Assessment: Apply REACH Annex XIII criteria to evaluate persistence (e.g., hydrolysis half-life), bioaccumulation (log Kow), and toxicity. Chloromethyl this compound is currently classified as non-PBT/vPvB, but long-term degradation studies are needed .

- Soil Mobility Testing: Use column leaching experiments to analyze adsorption coefficients (Kd) and predict groundwater contamination risks .

- Computational Modeling: Tools like EPI Suite estimate biodegradation pathways and partition coefficients to fill data gaps .

Q. How can researchers design experiments to investigate this compound decomposition mechanisms under varying conditions?

- Thermal Stability: Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., exothermic peaks indicating hazardous reactions ).

- Hydrolysis Studies: Monitor pH-dependent degradation kinetics via HPLC or ion chromatography. For example, chlorosulfates may hydrolyze to sulfonic acids in aqueous environments, requiring controlled humidity during storage .

- Gas Chromatography-Mass Spectrometry (GC-MS): Detect volatile decomposition products (e.g., SO₂, HCl) to map reaction pathways .

Q. Methodological Resources

- Literature Review: Utilize Google Scholar with Boolean operators (e.g., "this compound AND stability NOT industrial") to prioritize peer-reviewed studies over commercial sources .

- Data Analysis: Apply statistical software (e.g., R, Python’s SciPy) for dose-response modeling and uncertainty quantification in toxicity studies .

- Ethical Compliance: Adhere to CLP regulations for hazard communication and disposal protocols (e.g., Directive 2008/98/EC for waste management ).

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Methyl Chlorosulfate (MCS)

- Structure and Synthesis: MCS (CAS 812-01-1) has the molecular formula CH₃ClO₃S and a molecular weight of 130.55. It is synthesized by sulfation of methanol derivatives .

- Reactivity : Competitive experiments reveal that MCS exhibits the highest reactivity among CMCS, MBCS, and CH₂Cl₂. This is attributed to its simpler molecular structure, which facilitates nucleophilic displacement of the this compound group .

Methylene Bis(this compound) (MBCS)

- Structure and Synthesis : MBCS is a byproduct of CMCS synthesis, formed via further sulfation of CMCS. Its structure includes two this compound groups linked by a methylene bridge .

- Reactivity : MBCS shows intermediate reactivity (MCS > MBCS > CMCS), likely due to steric hindrance from its bis-sulfate groups, which slows nucleophilic attacks .

- Applications: Limited to specialized synthetic routes where dual sulfation is required.

Sodium Chloroacetate

- Structure and Hazards : Sodium chloroacetate (CAS 3926-62-3, C₂H₃ClO₂·Na) is structurally distinct but shares safety concerns with chlorosulfates. It is harmful if swallowed (H302) and causes severe skin burns (H314), similar to CMCS .

- Key Differences : Unlike CMCS, sodium chloroacetate lacks sulfation capacity and is primarily used in carboxylation reactions.

Sulfuryl Chloride and Derivatives

- Synthesis and Applications: Sulfuryl chloride (SO₂Cl₂) can be derived from sodium this compound decomposition. It is a potent sulfonating and chlorinating agent but lacks the alkylation utility of CMCS . Derivatives like 2,2,2-trichloroethyl this compound (CAS 764-09-0) are used in sulfating phenolic compounds, such as polychlorinated biphenyls (PCBs), highlighting their role in synthesizing environmentally persistent derivatives .

Carbohydrate this compound Derivatives

- Example: 2,3:4,5-bis-O-(1-methylethylidene)-1-chlorosulfate β-D-fructopyranose incorporates protective isopropylidene groups and a reactive this compound moiety. This compound is a key intermediate in synthesizing complex carbohydrates and polymers .

Data Tables

Table 1: Structural and Reactivity Comparison

Table 2: Hazard Profiles

Preparation Methods

Historical Context and Traditional Synthesis Approaches

Chlorosulfates were initially synthesized using reagents such as chlorosulfonyl isocyanate (CSI) or sodium azide, which posed significant safety risks due to their corrosive and explosive nature . Early methods involved reacting alcohols with CSI in polar aprotic solvents like dimethylformamide (DMF), often requiring sodium hydride (NaH) as a base. These conditions, while effective, frequently resulted in low yields (1–60%) and hazardous byproducts . For example, the use of sodium azide introduced the risk of forming explosive azidosulfate intermediates, necessitating additional reduction steps to convert azides into amines .

Modern Two-Step Synthesis via Sulfuryl Chloride and Amine Bases

Reaction Mechanism and Primary Steps

The contemporary gold-standard method, exemplified by US Patent 5,387,700, involves a two-step process :

-

Chlorosulfation : Reacting a primary alcohol (RCH2OH) with sulfuryl chloride (SO2Cl2) in the presence of a tertiary or heterocyclic amine base (e.g., pyridine) to form the chlorosulfate intermediate (RCH2OSO2Cl).

-

Amination : Treating the this compound with ammonia or a primary amine (R1NH2) to yield the final sulfamate ester (RCH2OSO2NH2) .

Critical Parameters:

-

Temperature : Chlorosulfation occurs optimally at 0∘C to 40∘C, while amination proceeds at 15∘C to 20∘C .

-

Solvent Selection : Toluene, tetrahydrofuran (THF), or t-butyl methyl ether (TBME) for chlorosulfation; THF or methanol for amination .

Solvent and Base Optimization

The choice of solvent and base profoundly impacts yield and purity:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | Pyridine | 90.6 | 99.7 |

| THF | Triethylamine | 85.2 | 97.5 |

| TBME | Pyridine | 88.3 | 98.9 |

Data derived from patented examples .

Toluene emerges as the preferred solvent due to its non-polar nature, which minimizes side reactions. Pyridine outperforms triethylamine in neutralizing HCl byproducts, enhancing reaction efficiency .

Stabilization of this compound Intermediates

Chlorosulfates are prone to degradation via hydrolysis or unintended chlorination. The patent emphasizes a stabilization protocol involving:

-

Aqueous Washing : Sequential washes with 10% citric acid, water, and saturated sodium bicarbonate to remove residual acidity .

-

Salt Treatment : Drying over sodium sulfate and filtration to isolate the this compound as a stable oil .

Stabilized intermediates exhibit a 15–20% yield improvement compared to unstabilized counterparts .

Comparative Analysis of Traditional vs. Modern Methods

| Parameter | Traditional (CSI/NaH) | Modern (SO2Cl2/Pyridine) |

|---|---|---|

| Yield (%) | 1–60 | 85–97 |

| Safety Hazards | High (explosive azides) | Low (non-explosive intermediates) |

| Cost Efficiency | Low (expensive CSI) | High (inexpensive SO2Cl2) |

| Reaction Steps | 3–4 | 2 |

The modern process eliminates azide intermediates, reducing explosion risks and streamlining synthesis .

Case Study: Large-Scale Production of Fructose-Derived this compound

A patented large-scale synthesis illustrates the method’s robustness :

-

Chlorosulfation :

-

Reactants : D-fructose (12.0 kg), sulfuryl chloride (144.0 L), pyridine.

-

Conditions : 0∘C, toluene solvent, 2-hour reaction.

-

Work-up : Washes with citric acid, sodium bicarbonate, and sodium chloride.

-

Yield : 90.6% (23.53 kg).

-

-

Amination :

Emerging Applications and Derivatives

While beyond preparation methods, chlorosulfates serve as precursors for sultones—cyclic sulfonate esters—via thermal cyclization. For instance, heating this compound 2a in acetonitrile at 40∘C induces a cascade reaction to form enyne-containing sultones . This application underscores the versatility of chlorosulfates in complex organic syntheses .

Properties

CAS No. |

15181-48-3 |

|---|---|

Molecular Formula |

ClO3S- |

Molecular Weight |

115.52 g/mol |

InChI |

InChI=1S/ClHO3S/c1-5(2,3)4/h(H,2,3,4)/p-1 |

InChI Key |

XTHPWXDJESJLNJ-UHFFFAOYSA-M |

Canonical SMILES |

[O-]S(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.